4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one
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Overview
Description
4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolinones and oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinolinone derivative with a hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinolinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinolinones and oxadiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of oxidative stress-related enzymes and modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetone
- 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Uniqueness
Compared to similar compounds, 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one is unique due to its dual functionality of the quinolinone and oxadiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4aH-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-11-8-6-10(7-9-11)17-20-21-18(25-17)14-15(22)12-4-2-3-5-13(12)19-16(14)23/h2-9,12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTJNMYCVZEGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4C=CC=CC4=NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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